molecular formula C22H24FN3O4S B12166505 N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-(2-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide

N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-(2-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B12166505
M. Wt: 445.5 g/mol
InChI Key: FFDDQGNEFJOWNN-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-(2-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a thiazinane ring, a fluorobenzyl group, and a pyrrolidine carboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-(2-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the thiazinane ring, the introduction of the fluorobenzyl group, and the coupling with the pyrrolidine carboxamide. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-(2-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the oxidation state of certain functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-(2-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-(2-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

Molecular Formula

C22H24FN3O4S

Molecular Weight

445.5 g/mol

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-1-[(2-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H24FN3O4S/c23-20-6-2-1-5-16(20)14-25-15-17(13-21(25)27)22(28)24-18-7-9-19(10-8-18)26-11-3-4-12-31(26,29)30/h1-2,5-10,17H,3-4,11-15H2,(H,24,28)

InChI Key

FFDDQGNEFJOWNN-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3CC(=O)N(C3)CC4=CC=CC=C4F

Origin of Product

United States

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